molecular formula C20H16N2OS B382509 1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine

1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine

Cat. No.: B382509
M. Wt: 332.4g/mol
InChI Key: YWFWZQOEQINLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine is a complex organic compound that features a unique combination of a phthalazine core with a thienyl and dimethylphenoxy substituent

Preparation Methods

The synthesis of 1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine typically involves multi-step organic reactions. The preparation begins with the formation of the phthalazine core, followed by the introduction of the thienyl and dimethylphenoxy groups. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to modify the compound’s structure.

    Substitution: Utilizing nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.

These reactions often result in the formation of derivatives with altered chemical and physical properties, which can be tailored for specific applications.

Scientific Research Applications

1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine has been explored for its potential in various scientific domains:

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine can be compared to other thiophene and phthalazine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4g/mol

IUPAC Name

1-(3,4-dimethylphenoxy)-4-thiophen-2-ylphthalazine

InChI

InChI=1S/C20H16N2OS/c1-13-9-10-15(12-14(13)2)23-20-17-7-4-3-6-16(17)19(21-22-20)18-8-5-11-24-18/h3-12H,1-2H3

InChI Key

YWFWZQOEQINLDN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4)C

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4)C

Origin of Product

United States

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